![molecular formula C24H17NO3 B560356 3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1402830-75-4](/img/structure/B560356.png)

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

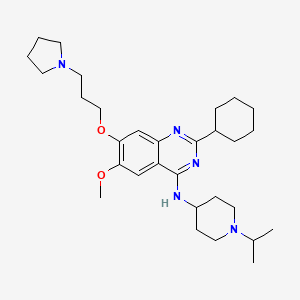

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a potent nonlipid ceramidase inhibitor that has garnered significant attention in the field of cancer research. It inhibits cellular ceramidase activity, leading to the accumulation of ceramide species, which play a crucial role in inducing apoptosis in cancer cells . Despite its promising therapeutic potential, this compound faces challenges related to poor water solubility and low cellular bioavailability .

Mécanisme D'action

- Primary Targets : Ceranib-2 is a potent and nonlipid ceramidase inhibitor . Its primary target is cellular ceramidase, an enzyme responsible for hydrolyzing the N-acyl linkage between fatty acids and sphingosine in ceramide. By inhibiting ceramidase, Ceranib-2 disrupts the normal breakdown of ceramide, leading to its accumulation within cells.

- Interaction with Targets : Ceranib-2 binds to and inhibits ceramidase activity, preventing the conversion of ceramide to sphingosine and other metabolites .

- Resulting Changes : As a consequence, multiple ceramide species accumulate within cells. Ceramide plays a crucial role in cell signaling, apoptosis, and cell cycle regulation. By altering ceramide levels, Ceranib-2 induces cell apoptosis (programmed cell death) .

- Downstream Effects : Increased ceramide levels can trigger apoptosis, inhibit cell proliferation, and modulate immune responses .

- ADME Properties :

- Absorption : Ceranib-2’s poor water solubility hinders its cellular uptake. However, further investigations have explored novel drug delivery systems to enhance its bioavailability .

- Metabolism : Ceranib-2 undergoes metabolism, with a relatively short half-life .

- Cellular Effects : Cells treated with Ceranib-2 exhibit altered cell cycle progression, leading to cell death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

It’s hypothesized that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

It’s speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that the compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s speculated that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It’s speculated that the compound’s effects may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It’s hypothesized that the compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s speculated that the compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It’s hypothesized that the compound may be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .

Méthodes De Préparation

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one can be synthesized through various methods, including the use of PEGylated rosin esters as a natural polymer for drug delivery applications. This method involves the creation of stable aqueous amphiphilic submicron-sized PEG400-rosin ester-ceranib-2 particles through solvent evaporation mediated by sonication . Another approach involves the production of solid lipid nanoformulations (ceranib-2-SLN) using the hot homogenization technique .

Analyse Des Réactions Chimiques

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one undergoes several chemical reactions, primarily focusing on its role as a ceramidase inhibitor. It induces the accumulation of multiple ceramide species, decreases levels of sphingosine and sphingosine-1-phosphate (S1P), and induces cell apoptosis . The common reagents and conditions used in these reactions include the use of ceramide analogues and various cell lines such as SKOV3 and A549 .

Applications De Recherche Scientifique

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potential in inhibiting cancer cell proliferation and tumor development . Its nanoformulations have been explored for improving solubility, pharmacokinetics, and bioavailability, making it a promising candidate for anticancer drug development . Additionally, this compound has been studied for its effects on telomerase levels and ceramide production, further highlighting its potential in cancer therapy .

Comparaison Avec Des Composés Similaires

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is often compared with other ceramidase inhibitors such as Ceranib-1 and SKI-II. While both Ceranib-1 and this compound inhibit ceramidase activity, this compound is more potent and induces a greater accumulation of ceramide species . SKI-II, on the other hand, inhibits sphingosine kinases 1 and 2 (SphK1/2) and has been shown to reduce measles virus replication in human primary peripheral blood lymphocytes . These comparisons highlight the unique potency and therapeutic potential of this compound in cancer research.

Propriétés

IUPAC Name |

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJIMYXGRCETPJ-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)